ethyl 4-(2-nitropyridin-3-yl)oxybutanoate
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Overview
Description
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitropyridine moiety attached to a butyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate typically involves the esterification of 4-(2-nitropyrid-3-yloxy)butyric acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 4-(2-Aminopyrid-3-yloxy)butyric acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-nitropyridin-3-yl)oxybutanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester moiety can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Comparison with Similar Compounds
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate can be compared with other similar compounds, such as:
Ethyl 4-(2-Aminopyrid-3-yloxy)butyrate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 4-(2-Nitropyrid-3-yloxy)butyrate: Similar structure but with a methyl ester instead of an ethyl ester, which may affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O5 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
ethyl 4-(2-nitropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H14N2O5/c1-2-17-10(14)6-4-8-18-9-5-3-7-12-11(9)13(15)16/h3,5,7H,2,4,6,8H2,1H3 |
InChI Key |
UXJDRVLCRFCYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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